molecular formula C24H18BrN3 B3300315 1-(4-bromophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-40-7

1-(4-bromophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B3300315
CAS No.: 901045-40-7
M. Wt: 428.3 g/mol
InChI Key: SWDCTRJYSWZDBH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound for research and development applications. This synthetic molecule belongs to the pyrazolo[4,3-c]quinoline family, a scaffold of significant interest in medicinal chemistry due to its diverse biological activity. While specific mechanistic studies on this exact derivative are ongoing, published research on analogous structures indicates that pyrazolo[4,3-c]quinoline derivatives demonstrate potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages . The anti-inflammatory activity is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, making this chemical class a promising starting point for developing new therapeutic agents . The strategic bromo and methyl substitutions on the structure are designed to modulate the compound's physicochemical properties and biological affinity, potentially enhancing its suitability for probing biological pathways related to inflammation and oncology. Applications: This product is intended for use in biochemical research, hit-to-lead optimization, and mechanism of action studies, primarily in the fields of inflammation and immunology. Notice: This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-bromophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3/c1-15-3-6-17(7-4-15)23-21-14-26-22-12-5-16(2)13-20(22)24(21)28(27-23)19-10-8-18(25)9-11-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDCTRJYSWZDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, known for its diverse biological activities. Its molecular formula is C24H18BrN3, with a molecular weight of 428.3 g/mol. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against several pathogens. For example, derivatives similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

The anticancer potential of pyrazoloquinolines has been extensively researched. A study highlighted that certain derivatives showed promising anti-proliferative effects against various cancer cell lines, suggesting that the mechanism of action may involve the inhibition of specific cellular pathways . The compound's structural features contribute to its efficacy in targeting cancer cells.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazoloquinoline derivatives has also been investigated. In vitro studies indicated that these compounds could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with some derivatives exhibiting potency comparable to established anti-inflammatory agents . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression has been proposed as a mechanism for their anti-inflammatory effects.

The biological mechanisms underlying the activities of pyrazoloquinolines are complex and multifaceted. Research suggests that these compounds may interact with various molecular targets, including enzymes involved in inflammatory processes and cancer cell proliferation. The structure-activity relationship (SAR) analysis has provided insights into how specific modifications can enhance biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
Compound AAntimicrobial0.22
Compound BAnticancerIC50 = 0.40
Compound CAnti-inflammatoryPotency similar to control

Study on Antimicrobial Properties

In a comprehensive study focusing on the antimicrobial efficacy of pyrazoloquinolines, several derivatives were synthesized and tested against common bacterial strains. Among them, the derivative corresponding to this compound exhibited notable inhibitory effects against Staphylococcus aureus, indicating its potential as a lead compound for further development .

Investigation into Anti-cancer Mechanisms

Another significant study explored the anticancer properties of pyrazoloquinolines, where compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that modifications in the chemical structure could enhance cytotoxicity and selectivity towards cancer cells, suggesting pathways for developing targeted cancer therapies based on this class of compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Pyrazoloquinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with key analogs:

Table 1: Structural and Functional Comparison
Compound Name (ID/Reference) Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyrazolo[4,3-c]quinoline 1-(4-Bromophenyl), 3-(4-methylphenyl), 8-methyl 414.306 Bromine, Methyl
2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) Pyrazolo[4,3-c]quinoline 3-Amino, 4-(4-hydroxyphenylamino) ~352 (estimated) Amino, Hydroxyl
9b (2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline) Pyrazolo[4,3-c]quinoline 2-(4-Bromophenyl) 354.2 (estimated) Bromine
1A (5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazolo[4,3-f]quinoline) Pyrazolo[4,3-f]quinoline 5-Bromo, 3-methyl, 7-phenyl, 9-(p-tolyl) ~470 (estimated) Bromine, Methyl, Phenyl
ELND006 (4-cyclopropyl-7,8-difluoro-5-(4-trifluoromethylphenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline) Pyrazolo[4,3-c]quinoline Cyclopropyl, Difluoro, Trifluoromethylsulfonyl 530.3 Fluorine, Sulfonyl, Cyclopropyl
Key Observations :

Substituent Effects on Bioactivity: The hydroxyl and amino groups in compound 2i enhance anti-inflammatory activity by inhibiting nitric oxide (NO) production (IC₅₀ ~0.5 µM), comparable to the control 1400W . ELND006’s sulfonyl and cyclopropyl groups confer metabolic stability, highlighting how electron-withdrawing substituents optimize pharmacokinetics .

Ring Fusion Differences: Compound 1A (pyrazolo[4,3-f]quinoline) differs in ring fusion (positions 4,3-f vs. 4,3-c), altering the heterocyclic framework. This structural isomerism impacts topoisomerase inhibition and cytotoxicity, with 1A showing nanomolar activity against cancer cell lines .

Key Observations :
  • Microwave-assisted synthesis (e.g., 2i and 1A ) improves reaction efficiency and regioselectivity .
  • Reductive cyclization (used for 9b ) offers a pathway for introducing bromophenyl groups but requires careful control to avoid byproducts .

Q & A

Basic Research Question

¹H/¹³C NMR : Aromatic proton signals (δ 7.2–8.6 ppm) confirm substituent positions. For example, methyl groups appear as singlets (δ 2.1–2.5 ppm), and bromophenyl protons show distinct coupling patterns (e.g., doublets at δ 7.57–7.72 ppm ).

HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 380.0394 for a brominated derivative ).

IR Spectroscopy : C=N stretches (~1587 cm⁻¹) and aromatic C-H vibrations (~3047 cm⁻¹) confirm heterocyclic core formation .
Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities .

How can researchers address discrepancies in melting points or spectral data reported for structurally similar pyrazoloquinoline derivatives?

Advanced Research Question
Discrepancies may arise from:

Polymorphism : Recrystallize the compound in different solvents (e.g., ethanol vs. cyclohexane) to assess phase variations .

Impurities : Use HPLC or TLC (Rf comparison) to verify purity. For example, TLC with methanol:acetone (6:4) resolves byproducts .

Substituent effects : Electron-withdrawing groups (e.g., Br) increase melting points compared to methoxy derivatives .
Methodology : Cross-reference NMR integrals and HRMS data to confirm molecular homogeneity .

What experimental approaches are utilized to investigate unexpected intramolecular cyclizations during pyrazoloquinoline synthesis?

Advanced Research Question

Mechanistic probes : Isotopic labeling (e.g., ²H or ¹³C) tracks cyclization pathways .

Computational modeling : DFT calculations predict transition states and energetics of cyclization steps .

Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediate species .
Case Study : Intramolecular cyclization of 4-(2-halophenyl) precursors yields fused pyrazoloquinolines, with steric and electronic factors dictating regioselectivity .

What in vitro assays are typically used to assess the biological potential of pyrazoloquinoline derivatives?

Basic Research Question

Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against mycobacterial strains .

Enzyme inhibition : Fluorescence-based assays targeting quinoline-binding enzymes (e.g., cytochrome P450 ).

Cytotoxicity : MTT assays on cancer cell lines to evaluate IC₅₀ values .
Data Validation : Compare activity trends with substituent modifications (e.g., bromophenyl vs. methoxyphenyl ).

How can computational chemistry aid in the design of novel pyrazoloquinoline derivatives with enhanced properties?

Advanced Research Question

Molecular docking : Predict binding affinities to biological targets (e.g., DNA gyrase for antimicrobial activity ).

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

ADMET prediction : Assess solubility and metabolic stability using software like Schrödinger or MOE .

What are the key considerations in selecting catalysts for cross-coupling reactions in pyrazoloquinoline synthesis?

Basic Research Question

Catalyst efficiency : PdCl₂(PPh₃)₂ achieves high yields in Suzuki couplings for aryl-boron partners .

Ligand effects : Bulky ligands (e.g., PCy₃) suppress homo-coupling byproducts .

Solvent compatibility : Polar aprotic solvents (DMF, THF) enhance catalyst stability .

What strategies optimize regioselectivity in the functionalization of the pyrazoloquinoline core?

Advanced Research Question

Directing groups : Install temporary groups (e.g., -NH₂) to guide electrophilic substitution .

Protecting groups : Use Boc or Fmoc to shield reactive sites during multi-step synthesis .

Microwave-assisted synthesis : Enhances regioselectivity by accelerating reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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